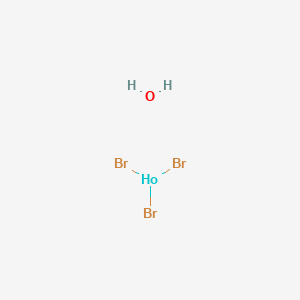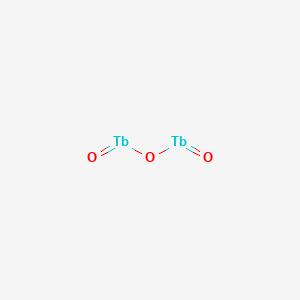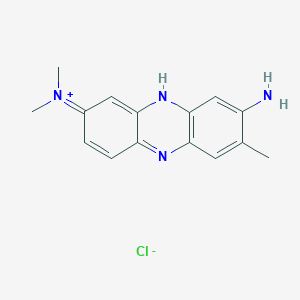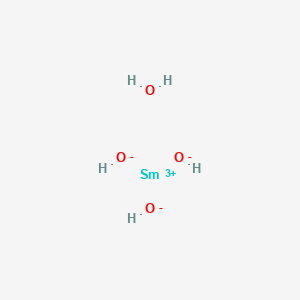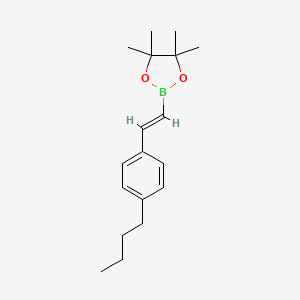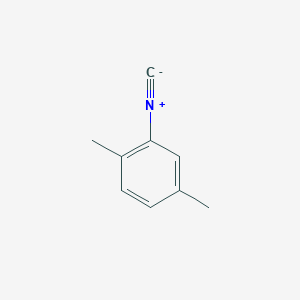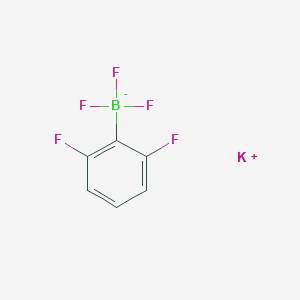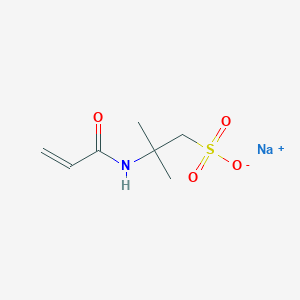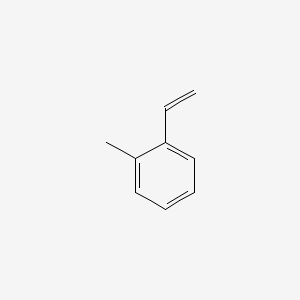![molecular formula C12H34Cl2Cu2N4O2 B7802512 Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is a coordination compound that features copper(II) ions coordinated with N,N,N’,N’-tetramethylethylenediamine ligands and hydroxide bridges. This compound is known for its catalytic properties and is used in various organic synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride typically involves the reaction of copper(II) chloride with N,N,N’,N’-tetramethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization[2][2].
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound[2][2].
化学反应分析
Types of Reactions
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Substitution: It can participate in ligand exchange reactions.
Coupling Reactions: It is effective in catalyzing C-N and C-O bond formation reactions.
Common Reagents and Conditions
Common reagents used with this compound include vinylboronic acids, imidazoles, and arylboronic acids. The reactions are typically carried out under aerobic conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in oxidative coupling reactions, the products are often biaryl compounds or other coupled products .
科学研究应用
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is used extensively in scientific research due to its catalytic properties. Some applications include:
Organic Synthesis: It is used as a catalyst in various organic reactions, including oxidative coupling and cycloaddition reactions.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: It is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism by which Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride exerts its catalytic effects involves the coordination of the copper(II) ions with the ligands, which facilitates the activation of substrates. The hydroxide bridges play a crucial role in stabilizing the intermediate species during the catalytic cycle .
相似化合物的比较
Similar Compounds
Copper(II) acetate: Another copper(II) complex used in similar catalytic applications.
Copper(II) hexafluoroacetylacetonate: Known for its use in organic synthesis and material science.
Uniqueness
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is unique due to its specific ligand environment and the presence of hydroxide bridges, which enhance its catalytic efficiency and stability compared to other copper(II) complexes .
属性
IUPAC Name |
dicopper;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+2;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFQMSXIWLPOB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl2Cu2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
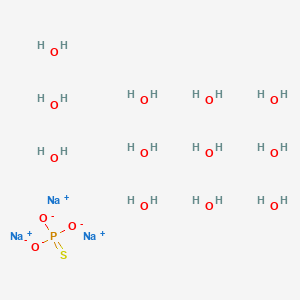
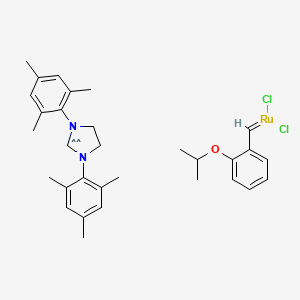
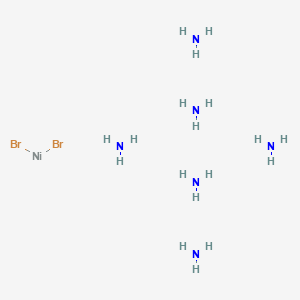
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)
